tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

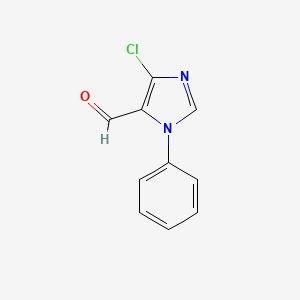

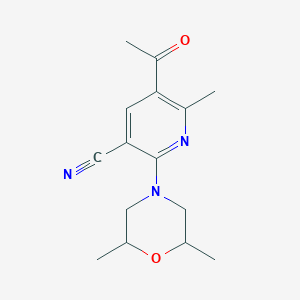

“tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate” is an organic compound . It belongs to the class of compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .

Molecular Structure Analysis

The molecular formula of “tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate” is C13H19N3O2 . Its molecular weight is 249.31 .Scientific Research Applications

Cycloaddition Reactions

tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate demonstrates efficiency in cycloaddition reactions. Yadav and Sriramurthy (2005) reported that a silylmethyl-substituted aziridine and the corresponding azetidine reacted effectively with nitriles and carbonyl substrates to generate imidazoline, oxazolidine, and tetrahydropyrimidine products (Yadav & Sriramurthy, 2005).

Synthesis of Histamine H4 Receptor Ligands

The compound has been used in the synthesis of ligands for the histamine H4 receptor (H4R). Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as H4R ligands, optimizing potency and investigating anti-inflammatory and antinociceptive activity (Altenbach et al., 2008).

Preparation of Carboxylic Acids

Chen et al. (1967) described the preparation of 1-t-butylazetidine-3-carboxylic acid, showcasing the versatility of tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate in creating carboxylic acid derivatives (Chen et al., 1967).

Potential Ligand for Nicotinic Receptors

Karimi and Långström (2002) synthesized a novel ligand for nicotinic receptors using tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, highlighting its potential in neurological research (Karimi & Långström, 2002).

Novel Compounds Synthesis

Meyers et al. (2009) described synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound related to tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate, for the development of novel compounds (Meyers et al., 2009).

Safety and Hazards

The safety data sheet for “tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate” suggests that it may cause skin irritation, skin sensitization, and serious eye irritation . It is also harmful to aquatic life with long-lasting effects . As always, it is recommended to handle chemicals with appropriate safety measures.

Mechanism of Action

Target of Action

The primary target of “tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate” is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, by binding to its active site. This binding inhibits the normal function of the protein, leading to disruption in the biosynthesis of sterols . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

properties

IUPAC Name |

tert-butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-10(9-16)15-11-6-4-5-7-14-11/h4-7,10H,8-9H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFJVJRBBQFVTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(pyridin-2-ylamino)azetidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2439534.png)

![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2439547.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2439549.png)

![(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2439550.png)

![(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine](/img/structure/B2439553.png)